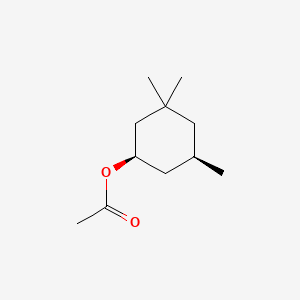

cis-3,3,5-Trimethylcyclohexyl acetate

Description

Overview of Cyclohexane (B81311) Esters in Organic Chemistry Research

Cyclohexane esters are a significant class of organic compounds that garner considerable attention in research due to their diverse applications and interesting chemical properties. These esters are characterized by a cyclohexane ring bonded to an ester functional group. solubilityofthings.com In the field of organic chemistry, the synthesis and reactions of cyclohexane esters are fundamental topics. Their formation, typically through the esterification of a cyclohexanol (B46403) with a carboxylic acid or its derivative, is a classic example of nucleophilic acyl substitution. solubilityofthings.com

Research into cyclohexane esters often explores their formation mechanisms, such as the acylation of cyclohexanol. researchgate.net For instance, studies have investigated the liquid-phase oxidation of cyclohexane, where cyclohexyl esters of mono- and dicarboxylic acids are formed. researchgate.net The stereochemistry of the cyclohexane ring, with its characteristic chair and boat conformations, significantly influences the reactivity of the alcohol and the properties of the resulting ester. This makes the study of cyclohexane esters a valuable area for understanding conformational analysis and stereoselective reactions. acs.org Furthermore, these compounds are often utilized as intermediates in the synthesis of more complex molecules and have found applications in various fields, including as flavorings and fragrances. nih.govgoogle.com

Unique Structural Features and Stereochemical Considerations of the 3,3,5-Trimethylcyclohexyl Moiety

The 3,3,5-trimethylcyclohexyl moiety is a substituted cyclohexane ring that presents notable structural and stereochemical complexities. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The presence of three methyl groups at the 3, 3, and 5 positions creates specific stereochemical arrangements.

The key feature of this moiety is the existence of stereoisomers, specifically cis and trans isomers, which are determined by the relative orientation of the substituents on the cyclohexane ring. google.com In the case of 3,3,5-trimethylcyclohexanol (B90689), the precursor to the acetate (B1210297) ester, the hydroxyl group can be either axial or equatorial, and its orientation relative to the methyl groups defines the cis and trans configuration. The two methyl groups at position 3 introduce significant steric hindrance, influencing the conformational equilibrium of the ring and the reactivity of the hydroxyl group. The stereochemical outcome of reactions involving this moiety is a subject of research interest, as the different isomers can exhibit distinct physical and chemical properties. google.com

Position of cis-3,3,5-Trimethylcyclohexyl Acetate within Modern Chemical Synthesis and Analysis Research

This compound holds a specific position in modern chemical research, primarily in the field of fragrance chemistry and synthetic methodology development. google.com Its synthesis is a subject of study, with methods being developed to control the stereoselectivity of the reaction to favor the cis isomer. One common method for its preparation is the reaction of 3,3,5-trimethylcyclohexanol with a suitable acetylating agent, such as acetic anhydride (B1165640). google.com Research has explored green synthetic procedures, including microwave-mediated solvent-free methods, for the synthesis of related esters. researchgate.net

In analytical research, this compound serves as a model compound for studying the influence of stereochemistry on physical properties and spectroscopic data. Techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze the purity and confirm the structure of the cis isomer. calpaclab.com The distinct olfactory properties of the cis and trans isomers of 3,3,5-trimethylcyclohexyl acetate have also driven research into their separation and individual characterization. google.com While the trans isomer has different scent characteristics, the cis isomer is noted for its fresh, fruity, and minty notes, making it a valuable compound in the fragrance industry. google.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H20O2 | nih.gov |

| Molecular Weight | 184.27 g/mol | nih.gov |

| CAS Number | 24691-16-5 | nih.gov |

| Appearance | Clear colourless liquid | nih.gov |

| Boiling Point | approx. 85° C at 1 mbar | google.com |

| Density | 0.913-0.924 g/cm³ (at 20°C) | nih.gov |

| Refractive Index | 1.437-1.445 | nih.gov |

| Solubility in Water | Practically insoluble | nih.gov |

Research Findings on 3,3,5-Trimethylcyclohexyl Esters

| Research Area | Key Findings | Reference |

| Synthesis | Can be synthesized by reacting 3,3,5-trimethylcyclohexanol with a carboxylic acid or its anhydride. Fractional distillation can be used for purification. A 90% cis content was achieved with a 95% theoretical yield in one study. | google.com |

| Green Synthesis | Microwave-mediated, solvent-free procedures have been developed for the synthesis of various 3,3,5-trimethylcyclohexyl esters, offering a faster and more environmentally friendly alternative to conventional methods. | researchgate.net |

| Stereochemistry and Olfaction | The cis and trans isomers of 3,3,5-trimethylcyclohexyl acetate possess significantly different fragrance profiles. The cis isomer has a bright, fresh-fruity, minty, and floral-roselike scent. | google.com |

| Analytical Characterization | Structural integrity and stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic signals for the cyclohexyl protons, methyl groups, and acetate functionality. |

Structure

3D Structure

Properties

CAS No. |

24691-16-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate |

InChI |

InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |

InChI Key |

OIVWFAFCHQDCCG-SCZZXKLOSA-N |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C |

Other CAS No. |

24691-16-5 |

Origin of Product |

United States |

Synthetic Methodologies for Cis 3,3,5 Trimethylcyclohexyl Acetate

Esterification Routes from cis-3,3,5-Trimethylcyclohexanol (B1220922) Precursors

The synthesis of cis-3,3,5-trimethylcyclohexyl acetate (B1210297) is commonly achieved through the esterification of cis-3,3,5-trimethylcyclohexanol. This precursor alcohol is typically synthesized via the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). google.comwikipedia.org The final esterification step requires careful selection of reagents and conditions to ensure high yield and purity while preserving the cis-isomer configuration.

Traditional Acylation Reactions and Reaction Parameter Optimization

Traditional acylation methods are widely employed for the synthesis of cis-3,3,5-trimethylcyclohexyl acetate. These methods typically involve the reaction of cis-3,3,5-trimethylcyclohexanol with an acylating agent such as a carboxylic anhydride (B1165640) or an acyl halide. google.com

A common industrial method involves the reaction of 3,3,5-trimethylcyclohexanol (B90689), with a high cis-isomer content (e.g., 90%), with acetic anhydride. google.com In one example of this process, the reaction is heated to approximately 140°C, and the acetic acid formed as a byproduct is continuously distilled off to drive the equilibrium towards the product. google.com After the addition of acetic anhydride is complete, the mixture is held at the same temperature for an additional hour to ensure the reaction goes to completion. google.com Subsequent fractional distillation under vacuum yields the final product. google.com

Another established method uses an acyl chloride, such as crotonic acid chloride, in the presence of a base like pyridine (B92270). google.com This reaction is often performed at a lower temperature, for instance, between 0 and 5°C, in a suitable solvent like methyl tert-butyl ether. google.com After the initial reaction period, the mixture is allowed to warm and may be gently heated to ensure completion before a workup involving washing with acidic and basic aqueous solutions. google.com

Optimization of these parameters—temperature, reaction time, and removal of byproducts—is crucial for maximizing the yield and purity of the final ester. For instance, in the acetic anhydride method, a yield of 95% of the theoretical maximum has been reported. google.com

Table 1: Traditional Acylation Parameters for 3,3,5-Trimethylcyclohexyl Esters

This table is interactive. Click on headers to sort.

| Acylating Agent | Precursor Alcohol (cis content) | Catalyst/Base | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetic Anhydride | 3,3,5-Trimethylcyclohexanol (90%) | None specified (byproduct removed) | None (neat) | ~140°C | >1 hour | 95% | google.com |

| Crotonic Acid Chloride | 3,3,5-Trimethylcyclohexanol (90%) | Pyridine | Methyl tert-butyl ether | 0-5°C, then RT, then 50°C | >1.5 hours | Not specified for acetate | google.com |

| Tiglic Acid | 3,3,5-Trimethylcyclohexanol (90%) | p-Toluene sulfonic acid | Not specified (water removed) | Boiling | Until water separation ceases | Not specified for acetate | google.com |

Catalyst Systems and Their Influence on Reaction Efficiency

Acid Catalysts : For esterifications using a carboxylic acid directly, strong acid catalysts like p-toluenesulfonic acid are effective. google.com They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This method often requires heat and the removal of water to proceed to completion. google.com

Base Catalysts : In reactions involving more reactive acylating agents like acyl chlorides, a base such as pyridine is commonly used. google.com Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate, and it neutralizes the hydrochloric acid byproduct, preventing unwanted side reactions and driving the reaction forward. google.com

Carbodiimide Coupling Reagents : The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). jove.com This system is effective for coupling carboxylic acids and alcohols at room temperature and avoids the harsh conditions of traditional acid-catalyzed methods. jove.comnih.gov The efficiency of this method makes it a valuable tool in both academic and industrial settings. nih.gov

Catalytic Hydrogenation Approaches to the Cyclohexane (B81311) Ring

The stereochemistry of the final product, this compound, is determined by the stereochemistry of its alcohol precursor. Therefore, controlling the diastereoselectivity during the synthesis of 3,3,5-trimethylcyclohexanol is of paramount importance. The primary route to this alcohol is the catalytic hydrogenation of isophorone. google.com

Stereocontrol in Hydrogenation for cis-Isomer Preference

The hydrogenation of isophorone involves the reduction of both the carbon-carbon double bond and the ketone carbonyl group. The stereochemical outcome, i.e., the ratio of cis to trans isomers, is highly dependent on the reaction pathway and conditions. The cis-isomer is often the kinetically favored product in many catalytic systems, while the trans-isomer is the more thermodynamically stable product. mdpi.com Therefore, achieving a high preference for the cis-isomer requires careful selection of catalysts and reaction parameters that favor the kinetic pathway. Some rhodium-based catalysts, for example, are known to selectively produce cis-configured products during the hydrogenation of cyclic compounds. tcichemicals.comtcichemicals.com

Catalyst Selection and Reaction Condition Effects on Diastereoselectivity

Several catalyst systems have been developed to maximize the yield of the desired cis-3,3,5-trimethylcyclohexanol.

Ruthenium Catalysts : A process using a ruthenium catalyst, particularly ruthenium on activated carbon, has been shown to be effective for the hydrogenation of isophorone. google.com The process can be tuned to achieve various cis:trans isomer ratios, typically from 60:40 to 90:10. google.com It has been noted that longer hydrogenation times tend to favor the formation of the cis-isomer. google.com The reaction can be carried out over a wide range of temperatures (30 to 220°C) and hydrogen pressures (1 to 100 bar). google.com

Nickel-Molybdenum Catalysts : A Zn-promoted Ni-Mo non-supported catalyst has been used in a fixed-bed reactor for the continuous production of 3,3,5-trimethylcyclohexanol. patsnap.com This system demonstrates high efficiency, with the conversion of isophorone reaching nearly 100% and selectivity for the alcohol product greater than 99.7%. patsnap.com Crucially, this method achieves a high cis-trans ratio of up to 6.7, which corresponds to approximately 87% cis-isomer. patsnap.com

Table 2: Catalyst Systems for Hydrogenation of Isophorone and Effect on Diastereoselectivity

This table is interactive. Click on headers to sort.

| Catalyst System | Support | Reaction Temperature | Hydrogen Pressure | Key Finding | Reported cis:trans Ratio | Reference |

|---|---|---|---|---|---|---|

| Ruthenium | Activated Carbon | 30 - 220°C | 1 - 100 bar | Prolonged time favors cis-isomer | 60:40 to 90:10 | google.com |

| Zn-promoted Ni-Mo | Non-supported | 140 - 180°C | 1.5 - 3.0 MPa | High selectivity and cis-preference | Up to 6.7 (~87:13) | patsnap.com |

| Rhodium-based | Charcoal | 313 K | 2 MPa | Good stereoselectivity (for related compound) | 58% de (for cis-4-tert-butylcyclohexanol) | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. These principles focus on waste prevention, the use of safer solvents, and improved energy efficiency. jove.com

Several green approaches are relevant to the synthesis of this compound and its precursors:

Solvent Substitution : Traditional esterification reactions often use hazardous solvents like chlorinated hydrocarbons or DMF. jove.comrsc.org Research has demonstrated that greener solvents, such as acetonitrile (B52724) or dimethyl carbonate (DMC), can be used as effective replacements in Steglich-type esterifications without compromising yield. nih.govrsc.org

Solvent-Free Synthesis : An even greener approach is the elimination of solvents altogether. Solvent-free methodologies, often assisted by microwave irradiation, have been successfully used to synthesize esters of 3,3,5-trimethylcyclohexanol. researchgate.net Similarly, the reduction of dihydroisophorone to the corresponding alcohols has been achieved using sodium borohydride (B1222165) on alumina (B75360) in a solid-state reaction. researchgate.net

Heterogeneous Catalysis : The use of recyclable, solid catalysts can simplify product purification and reduce waste. For example, calcium oxide has been shown to be an effective and recyclable heterogeneous catalyst for the transesterification of anthranilates with 3,3,5-trimethylcyclohexanol under solvent-free conditions. researchgate.net

Biocatalysis : Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For the related synthesis of woody acetate (4-(tert-butyl)cyclohexyl acetate), a two-step enzymatic process has been developed. mdpi.com It involves the stereoselective reduction of the precursor ketone using an alcohol dehydrogenase (ADH), followed by acetylation of the resulting cis-alcohol using a lipase (B570770), such as Candida antarctica lipase A (CALA), in a solvent like MTBE with vinyl acetate as the acyl donor. mdpi.com This approach can achieve very high diastereomeric excess (de > 99%). mdpi.com

Table 3: Green Chemistry Approaches in the Synthesis of Cyclohexyl Esters

This table is interactive. Click on headers to sort.

| Green Principle | Methodology | Specific Example | Compound Class | Key Advantage | Reference |

|---|---|---|---|---|---|

| Safer Solvents | Solvent Replacement | Steglich esterification in acetonitrile or dimethyl carbonate (DMC) | Esters | Avoids hazardous chlorinated solvents and DMF | jove.comnih.govrsc.org |

| Waste Prevention | Solvent-Free Reaction | Microwave-mediated esterification | 3,3,5-trimethylcyclohexyl esters | Eliminates solvent waste, faster reaction times | researchgate.net |

| Catalysis | Heterogeneous Catalysis | Transesterification using calcium oxide | Anthranilate esters | Recyclable catalyst, solvent-free conditions | researchgate.net |

| Biocatalysis | Enzymatic Reaction | Ketone reduction with ADH; Acetylation with lipase (CALA) | 4-(tert-butyl)cyclohexyl acetate | High stereoselectivity, mild conditions | mdpi.com |

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry. For the acetylation of 3,3,5-trimethylcyclohexanol, this approach involves the direct reaction of the alcohol with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.

One notable solvent-free procedure involves the use of a stoichiometric amount of acetic anhydride with a catalytic amount of a Lewis acid or a solid acid catalyst. Research has demonstrated that vanadyl sulfate (B86663) (VOSO₄) can effectively catalyze the acetylation of alcohols, including cyclic structures, under solvent-free conditions. In a representative procedure, the alcohol is mixed with an equimolar amount of acetic anhydride and a small percentage of the catalyst at room temperature. nih.gov This method avoids the use of traditional, often toxic, solvents, simplifying the work-up procedure and reducing chemical waste. The reaction can be quenched with water, and the product isolated by extraction.

A study on green synthetic procedures for 3,3,5-trimethylcyclohexanols and their derived esters highlighted a solvent-free acetylation method. nih.gov This approach underscores the industry's move towards more environmentally benign processes. The direct reaction of 3,3,5-trimethylcyclohexanol with acetic anhydride under solvent-free conditions can lead to high yields of the corresponding acetate.

Table 1: Representative Solvent-Free Acetylation of Alcohols

| Alcohol | Acetylating Agent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Thymol | Acetic Anhydride | VOSO₄·5H₂O (1%) | 24 | 80 | nih.gov |

This table presents data for a model substrate under solvent-free conditions, illustrating the feasibility of this approach for similar cyclic alcohols.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times for esterification from hours to minutes. nih.govresearchgate.net

For the synthesis of cyclohexyl acetates, microwave irradiation can be used to drive the Fischer esterification reaction between a cyclohexanol (B46403) and acetic acid in the presence of an acid catalyst like sulfuric acid. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, general protocols for microwave-assisted esterification of secondary alcohols are well-established. mdpi.comacs.org These methods typically involve placing the alcohol, carboxylic acid, and catalyst in a sealed microwave reactor vessel and irradiating for a short period. nih.gov

A key advantage of MAOS is the rapid and uniform heating of the reaction mixture, which can lead to higher yields and fewer side products compared to conventional heating methods. researchgate.net Research on microwave-assisted kinetic resolutions of cyclic diols using lipases also suggests the potential for combining microwave technology with biocatalysis to achieve enantioselective synthesis of related chiral esters. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

| Fischer Esterification | Conventional | Several hours | Variable | nih.gov |

| Fischer Esterification | Microwave | 1-5 minutes | High | nih.govmdpi.com |

This table provides a general comparison, highlighting the significant reduction in reaction time with microwave assistance.

Strategies for Controlling Isomeric Purity and Diastereomeric Ratio

The olfactory properties of 3,3,5-trimethylcyclohexyl acetate are highly dependent on its stereochemistry. The cis-isomer is generally considered to possess the more desirable fragrance profile. Therefore, controlling the isomeric purity and achieving a high diastereomeric ratio in favor of the cis-isomer is a primary goal in its synthesis.

Methods for Enhancing cis-Selectivity

The most direct and effective method for obtaining a high cis-content in the final acetate product is to start with a precursor alcohol, 3,3,5-trimethylcyclohexanol, that already has a high cis-isomeric ratio. ucj.org.ua The esterification reaction itself, particularly when using mild acetylating agents like acetic anhydride, generally proceeds with retention of configuration at the alcohol's stereocenter.

The synthesis of cis-rich 3,3,5-trimethylcyclohexanol is typically achieved through the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). nih.gov The choice of catalyst and reaction conditions can influence the diastereoselectivity of this reduction. The reduction of the intermediate ketone, 3,3,5-trimethylcyclohexanone (B147574), is a key step in determining the final cis:trans ratio of the alcohol. Studies on the stereochemistry of the reduction of 3,3,5-trimethylcyclohexanone have shown that different reducing agents can lead to varying diastereomeric ratios of the resulting alcohol. acs.org For instance, the use of specific catalysts in the hydrogenation of isophorone can favor the formation of the cis-alcohol. ucj.org.ua

Table 3: Diastereomeric Ratio of 3,3,5-Trimethylcyclohexanol from Reduction of 3,3,5-Trimethylcyclohexanone

| Reducing Agent | cis:trans Ratio | Reference |

| Triisobutylaluminum | Varies with conditions | acs.org |

| Catalytic Hydrogenation (specific catalysts) | High cis content achievable | ucj.org.ua |

This table illustrates that the choice of reducing agent is critical for controlling the diastereoselectivity of the precursor alcohol.

Isomer Resolution Techniques for 3,3,5-Trimethylcyclohexyl Acetate

When a mixture of cis and trans isomers of 3,3,5-trimethylcyclohexyl acetate is produced, separation techniques can be employed to isolate the desired cis-isomer. Chromatographic methods are generally the most effective for separating diastereomers.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of non-volatile isomeric compounds. Both normal-phase and reversed-phase HPLC can be utilized, and the choice of stationary and mobile phases is critical for achieving good resolution. researchgate.net For diastereomers, the differences in their physical properties, stemming from their different three-dimensional structures, allow for their separation on a chromatographic column. nih.gov While specific HPLC methods for the resolution of cis- and trans-3,3,5-trimethylcyclohexyl acetate are not widely published, the principles of diastereomer separation by HPLC are broadly applicable. researchgate.net

Another potential method for isomer separation is through enzymatic kinetic resolution. This technique can be applied to the precursor alcohol, 3,3,5-trimethylcyclohexanol. Lipases can selectively acylate one isomer of a racemic alcohol at a faster rate, leaving the unreacted isomer in high enantiomeric or diastereomeric purity. jocpr.com This resolved alcohol can then be esterified to produce the desired single-isomer acetate.

Enantioselective Synthesis Pathways for Chiral Cyclohexanol Precursors and Derivatives

The this compound molecule is chiral. The development of enantioselective synthetic routes to obtain specific enantiomers of its precursor, cis-3,3,5-trimethylcyclohexanol, is of significant interest for producing enantiomerically pure fragrance ingredients.

A key strategy for the enantioselective synthesis of the chiral cyclohexanol precursor involves the asymmetric hydrogenation of isophorone. This reaction can be catalyzed by transition metal complexes bearing chiral ligands. Research has shown that proline-modified palladium catalysts can be used for the asymmetric hydrogenation of isophorone, leading to the formation of chiral 3,3,5-trimethylcyclohexanone with high enantiomeric excess (ee). jocpr.comrsc.org This chiral ketone can then be stereoselectively reduced to the corresponding chiral cis-alcohol.

Table 4: Enantioselective Hydrogenation of Isophorone

| Catalyst | Chiral Modifier | Enantiomeric Excess (ee) | Reference |

| Pd/Al₂O₃ | Proline | up to 85% | jocpr.com |

| Pd/C | Proline | up to 99% | acs.org |

This table demonstrates the effectiveness of proline-modified catalysts in achieving high enantioselectivity in the synthesis of a key chiral precursor.

Another powerful technique for obtaining chiral alcohols is enzymatic kinetic resolution (EKR). google.com In this method, a racemic mixture of 3,3,5-trimethylcyclohexanol can be treated with a lipase and an acylating agent. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. mdpi.comjocpr.com Lipases such as Candida antarctica lipase B (CALB) are commonly used for the resolution of secondary alcohols. acs.org The efficiency and enantioselectivity of the resolution are dependent on the specific enzyme, solvent, and acyl donor used. jocpr.com

Dynamic kinetic resolution (DKR) is an advancement of EKR where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org This can be achieved by combining an enzymatic resolution with a chemical racemization catalyst. acs.org

Chemical Reactivity and Mechanistic Studies of Cis 3,3,5 Trimethylcyclohexyl Acetate

Hydrolysis Kinetics and Reaction Mechanisms

The ester linkage in cis-3,3,5-trimethylcyclohexyl acetate (B1210297) is susceptible to hydrolysis under both acidic and basic conditions, yielding cis-3,3,5-trimethylcyclohexanol (B1220922) and acetic acid (or its conjugate base). The rate and mechanism of this reaction are influenced by the steric hindrance imposed by the bulky trimethylcyclohexyl group.

While specific kinetic studies on the acid-catalyzed hydrolysis of cis-3,3,5-trimethylcyclohexyl acetate are not extensively detailed in publicly available literature, the mechanism is expected to follow the established pathway for ester hydrolysis. researchgate.net This process is reversible and typically involves the following steps researchgate.netquora.com:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.netquora.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of cis-3,3,5-trimethylcyclohexanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form acetic acid. researchgate.net

The reaction is an equilibrium process. To drive it towards completion, a large excess of water is typically used. researchgate.net The steric bulk of the cis-3,3,5-trimethylcyclohexyl group is expected to slow the reaction rate compared to less hindered esters due to the difficulty of the nucleophilic attack on the carbonyl carbon.

The accepted mechanism involves:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. quora.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the alkoxide (cis-3,3,5-trimethylcyclohexoxide) is eliminated as the leaving group.

Deprotonation: The alkoxide is a strong base and deprotonates the newly formed acetic acid, resulting in the formation of cis-3,3,5-trimethylcyclohexanol and an acetate ion. This final acid-base step is essentially irreversible and drives the reaction to completion. quora.com

Similar to acid-catalyzed hydrolysis, the steric hindrance from the trimethylcyclohexyl moiety would be expected to decrease the rate of saponification compared to simpler esters.

As a fragrance ingredient, the environmental fate of this compound is of interest. nih.gov Fragrance materials can be released into the aquatic environment, and their persistence and degradation are important considerations. researchgate.net While specific degradation pathways for this compound are not detailed, general approaches to assessing environmental risk for fragrance materials involve estimating the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC). researchgate.net These estimations often rely on quantitative structure-activity relationships (QSAR) models when experimental data is lacking. researchgate.netresearchgate.net

It is anticipated that hydrolysis would be a primary degradation pathway in the aquatic environment. Additionally, biodegradation by microorganisms is a likely route for the ultimate breakdown of the molecule into carbon dioxide and water. The rate of these processes would be influenced by factors such as pH, temperature, and the presence of suitable microbial populations.

Oxidation Pathways of the Cyclohexyl Ring and Acetate Moiety

The saturated cyclohexyl ring of this compound is relatively resistant to oxidation. However, under specific catalytic conditions, C-H bond oxidation can occur. Studies on other substituted cyclohexanes have shown that enantioselective C(sp³)–H bond oxidation can be achieved using manganese catalysts in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net This type of reaction could potentially introduce hydroxyl or carbonyl functionalities onto the cyclohexane (B81311) ring of the ester. The oxidation would likely proceed via a hydrogen atom transfer followed by an electron transfer, creating a cationic intermediate that then reacts to form the oxidized product. researchgate.net

The acetate moiety itself is generally stable to oxidation, though under very harsh conditions, it could be oxidized to carbon dioxide and water.

Reduction Chemistry of the Ester Group and Potential for Cyclohexane Ring Transformations

The ester group of this compound can be readily reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction is a standard transformation in organic synthesis. The reduction of an ester with LiAlH₄ typically proceeds as follows youtube.comyoutube.com:

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Elimination of Alkoxide: The intermediate collapses, eliminating the cis-3,3,5-trimethylcyclohexoxide as a leaving group to form an aldehyde intermediate.

Second Hydride Attack: The resulting aldehyde is immediately attacked by a second hydride ion, reducing it to a primary alkoxide. youtube.com

Workup: An acidic workup protonates the two alkoxide intermediates (cis-3,3,5-trimethylcyclohexoxide and the ethoxide from the acetate part) to yield two alcohols: cis-3,3,5-trimethylcyclohexanol and ethanol. youtube.com

This reaction effectively cleaves the ester bond and reduces the acyl portion to a primary alcohol. The cyclohexane ring itself is generally unreactive towards hydride-based reducing agents.

Other Relevant Chemical Transformations and Derivatizations

This compound can serve as a starting material for the synthesis of other esters through transesterification. For instance, new esters can be formed by reacting the parent alcohol, cis-3,3,5-trimethylcyclohexanol (which can be obtained from the hydrolysis of the acetate), with different carboxylic acids or their derivatives. google.com A patent describes the synthesis of related esters, such as cis-3,3,5-trimethylcyclohexyl formate (B1220265) and cis-3,3,5-trimethylcyclohexyl crotonate, starting from the corresponding alcohol. google.com The synthesis of the crotonate ester was achieved by reacting cis-3,3,5-trimethylcyclohexanol with crotonic acid chloride in the presence of pyridine (B92270). google.com This indicates that the acetate can be hydrolyzed to the alcohol, which can then be re-esterified to produce a variety of other esters with different properties.

Stereochemical and Conformational Analysis of Cis 3,3,5 Trimethylcyclohexyl Acetate

Elucidation of cis-trans Isomerism and Its Structural Implications

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In cyclic systems like cyclohexane (B81311), this is often manifested as cis-trans isomerism. For a disubstituted cyclohexane, the cis isomer has its substituents on the same side of the ring, while the trans isomer has them on opposite sides. acs.orgresearchgate.net This geometric constraint is a result of the restricted rotation around the carbon-carbon single bonds within the ring structure. researchgate.net

Conformational Equilibria of the Substituted Cyclohexane Ring System

To alleviate ring strain, cyclohexane and its derivatives adopt a non-planar, puckered conformation, with the chair conformation being the most stable. researchgate.net This chair form can exist in two different, interconvertible forms through a process known as a ring flip. For substituted cyclohexanes, the substituents can occupy two distinct types of positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). researchgate.netmasterorganicchemistry.comwikipedia.org The relative stability of these two chair conformations is a critical aspect of the molecule's behavior.

Chair Conformation Stability and Inversion Dynamics

The two chair conformations of a substituted cyclohexane are in a dynamic equilibrium. The energy difference between these conformers determines which one is more populated at equilibrium. The chair conformation that minimizes steric interactions is the more stable and, therefore, the predominant one. The process of ring flipping allows for the interconversion between these two chair forms, during which axial substituents become equatorial and vice versa. researchgate.net

Influence of Methyl and Acetate (B1210297) Substituents on Ring Conformation

The stability of a particular chair conformation is largely dictated by the steric strain experienced by the substituents. Axial substituents are generally less stable than their equatorial counterparts due to 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring.

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformations. A larger A-value signifies a greater preference for the equatorial position. For a methyl group, the A-value is approximately 1.7 kcal/mol. A value for an acetoxy group has been reported to be approximately 0.7 kcal/mol, indicating a smaller preference for the equatorial position compared to a methyl group.

In cis-3,3,5-trimethylcyclohexyl acetate, we must consider the steric influence of all four substituents: the acetate group at C1, the two methyl groups at C3 (a gem-dimethyl group), and the methyl group at C5. The cis configuration dictates that the acetate group at C1 and the methyl group at C5 are on the same side of the ring.

Two primary chair conformations can be drawn for this molecule:

Conformation A: The acetate group is in an axial position, and the C5-methyl group is also in an axial position.

Conformation B: The acetate group is in an equatorial position, and the C5-methyl group is also in an equatorial position.

The gem-dimethyl group at C3 will have one methyl group in an axial position and the other in an equatorial position in both chair conformations.

Considering the A-values, Conformation B, with both the acetate and the C5-methyl group in equatorial positions, would be expected to be significantly more stable than Conformation A. Placing the bulkier methyl group and the acetate group in the less sterically hindered equatorial positions minimizes the destabilizing 1,3-diaxial interactions.

Stereochemical Influences on Reaction Pathways and Selectivity

The specific three-dimensional arrangement of atoms in this compound can significantly influence its chemical reactivity and the stereochemical outcome of its reactions. The accessibility of the reactive center, in this case, the ester functional group, is dictated by its conformational preferences.

For instance, in a hydrolysis reaction, the approach of a nucleophile to the carbonyl carbon of the acetate group will be sterically hindered to different extents depending on whether the acetate group is in an axial or equatorial position. In the more stable conformation where the acetate group is equatorial, the carbonyl group is more exposed and accessible to incoming reagents. Conversely, in the less stable axial conformation, the carbonyl group is more shielded by the cyclohexane ring and the 1,3-diaxial hydrogens, potentially leading to a slower reaction rate for that conformer.

Furthermore, the stereochemistry of the starting material can direct the formation of a specific stereoisomer in the product. While specific studies on the stereoselective reactions of this compound are not extensively documented in readily available literature, the general principles of stereoselectivity in cyclohexane systems would apply. The rigid chair-like transition states that are often involved in reactions of cyclohexane derivatives mean that the initial stereochemistry of the reactant plays a crucial role in determining the stereochemistry of the product.

Advanced Analytical Characterization of Cis 3,3,5 Trimethylcyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For cis-3,3,5-trimethylcyclohexyl acetate (B1210297), NMR is particularly vital for confirming the cis stereochemistry of the substituents on the cyclohexane (B81311) ring and for determining the isomeric purity of a sample.

While a publicly available experimental ¹H NMR spectrum for pure cis-3,3,5-trimethylcyclohexyl acetate is not readily found in the searched literature, the expected chemical shifts and multiplicities can be inferred based on the known spectra of similar cycloalkyl acetates and the corresponding alcohol, cis-3,3,5-trimethylcyclohexanol (B1220922).

The proton on the carbon bearing the acetate group (H-1) in the cis isomer is expected to appear as a multiplet in the downfield region, typically around 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The exact chemical shift and multiplicity would be influenced by the coupling with neighboring protons on the cyclohexane ring. The protons of the methyl group in the acetate moiety would present as a sharp singlet at approximately 2.0 ppm. The three methyl groups on the cyclohexane ring would appear as singlets and a doublet in the upfield region (around 0.8-1.2 ppm). The geminal methyl groups at the C-3 position would likely give rise to two distinct singlets, while the methyl group at the C-5 position would appear as a doublet due to coupling with the adjacent methine proton. The remaining methylene (B1212753) protons on the cyclohexane ring would produce complex multiplets in the region of 1.0-2.0 ppm.

A comparative analysis with the ¹H NMR spectrum of trans-3,3,5-trimethylcyclohexyl acetate would show a noticeable difference in the chemical shift and coupling pattern of the H-1 proton, which is a key indicator for distinguishing between the two isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (CH-O) | 4.5 - 5.0 | Multiplet |

| CH₃ (Acetate) | ~2.0 | Singlet |

| CH₃ (C-3) | 0.8 - 1.2 | Singlet |

| CH₃ (C-3) | 0.8 - 1.2 | Singlet |

| CH₃ (C-5) | 0.8 - 1.2 | Doublet |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

The carbonyl carbon of the acetate group is the most downfield signal, typically appearing around 170 ppm. The carbon atom attached to the oxygen (C-1) would be found in the range of 70-80 ppm. The quaternary carbon at C-3 and the methine carbon at C-5 would have distinct chemical shifts, which are crucial for confirming the substitution pattern. The carbons of the three methyl groups would resonate in the upfield region, generally between 20 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Acetate) | ~170 |

| C-1 (CH-O) | 70 - 80 |

| C-3 (Quaternary) | 30 - 40 |

| C-5 (Methine) | 25 - 35 |

| CH₃ (Acetate) | ~21 |

| CH₃ (C-3) | 25 - 35 |

| CH₃ (C-5) | ~22 |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

For a molecule with several overlapping signals in the ¹H NMR spectrum, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguous signal assignment. youtube.com

COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on the cyclohexane ring. For instance, it would show a cross-peak between the H-1 proton and its neighboring protons on C-2 and C-6, helping to trace the connectivity within the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively assign the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. youtube.com

By combining information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, which is essential for the definitive stereochemical assignment of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. While a specific experimental IR spectrum for this compound is not provided in the searched results, a vapor phase IR spectrum is noted to be available. nih.gov The characteristic absorption bands for an ester functional group are well-established.

The most prominent absorption band in the IR spectrum of this compound would be the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the region of 1735-1750 cm⁻¹. Another key feature would be the C-O stretching vibrations of the ester linkage, which usually give rise to two bands: one for the C-O single bond between the carbonyl carbon and the oxygen, and another for the C-O single bond between the oxygen and the cyclohexyl ring. These bands are typically found in the region of 1000-1300 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and methyl groups in the range of 2850-3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

| Alkane (CH₂) | Bend | ~1465 | Medium |

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (molar mass: 184.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 184, although it might be weak or absent depending on the stability of the molecular ion. nih.govnih.gov A mass spectrum available for "ACETIC ACID CIS-3,3,5-TRIMETHYLCYCLOHEXYL ESTER" confirms the presence of key fragments. chemicalbook.com

The fragmentation pattern provides valuable structural information. A characteristic fragmentation of esters is the loss of the alkoxy group or the acyloxy group. For this compound, a prominent fragmentation pathway involves the loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty rearrangement, leading to a fragment ion at m/z 124 (184 - 60). This fragment corresponds to the trimethylcyclohexene cation.

Another significant fragmentation pathway is the cleavage of the C-O bond, resulting in an acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak in the spectra of acetates. The NIST Mass Spectrometry Data Center reports major peaks at m/z 109 and 124 for 3,3,5-trimethylcyclohexyl acetate (isomer not specified). nih.gov The peak at m/z 124 corresponds to the loss of acetic acid, and the peak at m/z 109 likely results from the subsequent loss of a methyl group (15 Da) from the m/z 124 fragment. A patent for cis-3,3,5-trimethylcyclohexyl esters also describes mass spectrometry data for related compounds, showing significant peaks at m/z 124 and 109. google.com

Table 4: Major Mass Spectral Fragments for 3,3,5-Trimethylcyclohexyl Acetate

| m/z | Proposed Fragment |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃COOH]⁺ |

| 109 | [M - CH₃COOH - CH₃]⁺ |

Data is based on information for 3,3,5-trimethylcyclohexyl acetate (isomer not always specified). nih.govchemicalbook.com

Chromatographic Techniques for Separation and Quantification of Isomers

Chromatographic methods, particularly gas chromatography (GC), are essential for separating the cis and trans isomers of 3,3,5-trimethylcyclohexyl acetate and for quantifying their relative amounts in a mixture. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Due to their different spatial arrangements, the cis and trans isomers have distinct physical properties, such as boiling points and polarities, which allows for their separation by GC. Typically, the trans isomer, being more linear, has a slightly higher boiling point and may elute later on a non-polar column. Conversely, on a polar column, the more polar cis isomer may exhibit stronger interactions and have a longer retention time.

A patent describing the synthesis of this compound mentions that the cis content was determined to be 90%, implying the use of a chromatographic technique like GC for this analysis. google.com The NIST Mass Spectrometry Data Center provides a Kovats Retention Index of 1196 on a semi-standard non-polar column for 3,3,5-trimethylcyclohexyl acetate (isomers not specified). nih.gov This index is a standardized measure of retention time that can be used to compare and identify compounds across different GC systems.

The choice of the GC column's stationary phase is critical for achieving good separation. A variety of capillary columns with different polarities are available to optimize the resolution between the cis and trans isomers. Coupling a gas chromatograph with a mass spectrometer (GC-MS) allows for the simultaneous separation and identification of the isomers, providing a powerful tool for quality control and purity assessment. innovareacademics.in

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-3,3,5-Trimethylcyclohexyl acetate |

| cis-3,3,5-Trimethylcyclohexanol |

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound, primarily for assessing its purity and determining the ratio of its cis and trans isomers. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In a typical analysis, a sample containing this compound is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The choice of the stationary phase is critical for achieving the desired separation. For fragrance esters, columns with a non-polar or medium-polarity stationary phase are often employed.

A study on a related compound, 3,5,5-trimethylhexyl acetate, utilized a VF-5MS capillary column (30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas. nist.gov The temperature program is a crucial parameter that is optimized to ensure the effective separation of the target compound from any impurities or other isomers. A multi-step temperature program, for instance, might start at a lower temperature and gradually increase to a final, higher temperature to elute all components of interest. nist.gov

Following separation in the column, the components are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The FID is a robust and widely used detector that provides a signal proportional to the amount of carbon-containing compounds, making it suitable for quantification. When coupled with a mass spectrometer (GC-MS), not only can the components be quantified, but they can also be identified based on their unique mass spectra. This is particularly useful in the analysis of complex fragrance mixtures where multiple components may be present. researchgate.netgcms.cz The determination of the cis/trans isomer ratio is a key application of GC in the analysis of 3,3,5-trimethylcyclohexyl acetate, as the olfactory properties of the isomers can differ significantly. google.com

Table 1: Representative GC Parameters for the Analysis of a Related Fragrance Ester

| Parameter | Value |

| Column | VF-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Initial Temperature: 60°C, followed by a ramp to 270°C |

| Detector | Mass Spectrometer (MS) |

| Data based on the analysis of the related compound 3,5,5-trimethylhexyl acetate. nist.gov |

Chiral Gas Chromatography for Enantiomeric Excess Determination

This compound possesses chiral centers, meaning it can exist as a pair of enantiomers (mirror-image isomers). Enantiomers often exhibit different biological activities and sensory properties. Chiral gas chromatography is a specialized GC technique used to separate and quantify these enantiomers, allowing for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

The key to chiral GC is the use of a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. For the analysis of fragrance compounds, including cyclic terpene acetates, cyclodextrin-based CSPs are commonly used. oup.comgcms.cz These are cyclic oligosaccharides that have a chiral cavity, and derivatives of α-, β-, and γ-cyclodextrins are widely employed as CSPs. researchgate.net

The selection of the specific cyclodextrin (B1172386) derivative is crucial for achieving separation. For instance, permethylated, acetylated, or other modified cyclodextrins can offer varying degrees of enantioselectivity for different classes of compounds. The analysis is typically carried out using a high-resolution capillary column coated with the CSP. The temperature program and carrier gas flow rate are optimized to maximize the resolution between the enantiomeric peaks.

The detection is usually performed with a flame ionization detector (FID) or a mass spectrometer (MS). The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. While specific application notes for the chiral separation of this compound are not prevalent in the public domain, the principles of chiral GC analysis of similar cyclic fragrance esters are well-established.

Table 3: Representative Chiral GC System Configuration

| Parameter | Description |

| Column | Capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Injector | Split/Splitless, operated at a temperature to ensure rapid volatilization |

| Oven | Temperature-programmed to optimize separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| This table outlines a typical system configuration for chiral GC analysis of fragrance compounds. |

Computational Chemistry and Theoretical Investigations of Cis 3,3,5 Trimethylcyclohexyl Acetate

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics to model molecular systems. They are particularly effective for analyzing large systems and exploring conformational landscapes and dynamic behaviors over time.

The stereochemistry of cis-3,3,5-trimethylcyclohexyl acetate (B1210297) is defined by the arrangement of its substituents on the cyclohexane (B81311) ring. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane, the energetically most favorable conformation is the one that minimizes steric hindrance, particularly 1,3-diaxial interactions. scispace.comlibretexts.org

In the cis isomer, the methyl group at C5 and the acetate group at C1 are on the same side of the ring. This leads to two possible chair conformations that can be interconverted through a ring-flip. The stability of these conformers is determined by whether the substituents occupy axial or equatorial positions. The energetic cost of placing a substituent in an axial position is known as its "A-value." msu.edu

Conformer A: Acetate (axial), C5-Methyl (axial), C3-Methyls (one axial, one equatorial).

Conformer B: Acetate (equatorial), C5-Methyl (equatorial), C3-Methyls (one equatorial, one axial).

Computational energy calculations, typically performed using force fields like MMFF94 or MM3, can predict the relative energies of these conformers. nih.gov The primary destabilizing factors are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the other two axial atoms on the same side of the ring. utexas.educhemedx.org

In Conformer A, the axial acetate group would have significant 1,3-diaxial interactions with the axial C3-methyl group and the axial hydrogen on the other side. This configuration is highly sterically hindered and thus energetically unfavorable. In contrast, Conformer B places the bulky acetate and C5-methyl groups in the more stable equatorial positions, minimizing these repulsive forces. The only significant remaining 1,3-diaxial interaction is between one of the C3-methyl groups and two axial hydrogens. Therefore, computational calculations consistently predict that Conformer B is the significantly more stable ground-state conformation.

Table 1: Predicted Relative Energies of cis-3,3,5-Trimethylcyclohexyl Acetate Conformers

| Conformer | Key Substituent Positions | Major Steric Interactions | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| Conformer B (Chair) | C1-Acetate (Equatorial), C5-Methyl (Equatorial) | 1,3-diaxial (CH₃-H) | 0.00 (Reference) | >99% |

| Conformer A (Chair) | C1-Acetate (Axial), C5-Methyl (Axial) | 1,3-diaxial (OAc-CH₃), 1,3-diaxial (OAc-H), 1,3-diaxial (CH₃-H) | > 5.0 | <1% |

| Twist-Boat Conformations | N/A | Torsional and Flagpole Strain | ~5-7 | <0.1% |

Molecular dynamics (MD) simulations can model the behavior of a large ensemble of this compound molecules over time, providing insights into their liquid-state properties and intermolecular interactions. acs.org In a typical MD simulation, molecules are placed in a simulation box with periodic boundary conditions, and their trajectories are calculated by integrating Newton's equations of motion. nih.gov

The interactions between molecules are governed by a force field that accounts for:

Van der Waals forces: These are the dominant interactions for the non-polar trimethylcyclohexyl moiety, influencing how the molecules pack together in the liquid phase.

Dipole-dipole interactions: The ester (acetate) group possesses a significant dipole moment, leading to electrostatic interactions that can influence the local ordering of molecules.

MD simulations can predict bulk properties such as density and viscosity. nih.gov Furthermore, analysis of the simulation trajectory can reveal details about molecular aggregation. The radial distribution function, g(r), is commonly calculated to determine the probability of finding a molecule at a certain distance from a reference molecule. A sharp peak in the g(r) at short distances would indicate a high degree of local ordering or aggregation, driven by the interplay of steric packing of the bulky rings and the electrostatic interactions of the acetate groups. mdpi.com For a relatively non-polar molecule like this, the aggregation is expected to be weak and characteristic of a typical organic liquid.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule, which is essential for understanding its reactivity and spectroscopic properties.

DFT is a widely used method for calculating the ground-state electronic structure of molecules. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p), which offers a good balance of accuracy and computational cost for organic molecules. reddit.cominpressco.com

The geometry optimization process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would confirm the chair conformation with equatorial acetate and C5-methyl groups as the energy minimum.

Once the optimized geometry is obtained, various electronic properties can be calculated:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO is typically localized on the oxygen atoms of the ester group, indicating this is the likely site of electron donation (nucleophilicity). The LUMO is often centered around the carbonyl (C=O) bond, suggesting this is the site for electron acceptance (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this ester, it would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the hydrogens of the methyl groups and the carbonyl carbon.

Table 2: Representative DFT-Calculated Ground State Properties (B3LYP/6-31G(d,p))

| Property | Calculated Value | Interpretation |

|---|---|---|

| Optimized C=O Bond Length | ~1.21 Å | Typical for an ester carbonyl group. |

| Optimized C-O-C Angle (Ester) | ~117° | Reflects sp² hybridization of the carbonyl carbon and sp³ of the ether oxygen. |

| HOMO Energy | ~ -7.0 eV | Related to the ionization potential. |

| LUMO Energy | ~ +1.5 eV | Related to the electron affinity. |

| HOMO-LUMO Gap | ~ 8.5 eV | Indicates high kinetic stability and low reactivity. |

| Calculated Dipole Moment | ~ 1.8 D | Confirms the moderate polarity due to the ester group. |

DFT can be used to model chemical reactions and identify the transition state (TS), which is the highest energy point along the reaction pathway. A common reaction for esters is hydrolysis, which can be catalyzed by acid or base. researchgate.net

A computational study of the acid-catalyzed hydrolysis of this compound would involve modeling the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer steps.

Elimination of 3,3,5-trimethylcyclohexanol (B90689).

The transition state for the rate-determining step (often the nucleophilic attack or the elimination) can be located using TS optimization algorithms. A key validation is a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that this TS connects the reactant and product states. The calculated activation energy (the energy difference between the reactant and the TS) provides a quantitative measure of the reaction rate. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR isotropic shielding constants. modgraph.co.uknih.gov These shielding constants can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra. For this compound, these calculations would predict distinct chemical shifts for the three different methyl groups and the various ring protons and carbons, reflecting their unique electronic environments in the stable chair conformation. The accuracy of these predictions is often high enough to distinguish between different isomers. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The same DFT calculation used for geometry optimization also yields harmonic vibrational frequencies. wisc.edusemanticscholar.org These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C=O stretching, C-O stretching, and C-H bending. Because calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the raw frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net The most intense predicted absorption would be the C=O stretch of the acetate group, expected around 1740 cm⁻¹, which is a characteristic band for esters. rasayanjournal.co.in

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (GIAO-DFT or Scaled DFT) | Typical Experimental Range | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift | ~170 ppm | 168-175 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Chemical Shift | ~75 ppm | 70-80 ppm | Ring Carbon bonded to Oxygen (CH-O) |

| ¹H NMR Chemical Shift | ~2.0 ppm | 1.9-2.1 ppm | Acetate Methyl Protons (-COCH₃) |

| IR Frequency | ~1740 cm⁻¹ | 1735-1750 cm⁻¹ | C=O Stretch (Ester) |

| IR Frequency | ~1240 cm⁻¹ | 1200-1250 cm⁻¹ | C-O Stretch (Ester) |

By comparing these computationally predicted spectra with experimentally measured data, a high degree of confidence in the molecular structure can be achieved.

Synthesis and Chemical Properties of Analogues and Derivatives of 3,3,5 Trimethylcyclohexyl Acetate

Synthesis of Structurally Related Cyclohexyl Esters (e.g., Acrylates, Crotonates, Phenylglycollic Esters)

The synthesis of esters derived from 3,3,5-trimethylcyclohexanol (B90689) is a cornerstone of research into this class of compounds. A variety of methods have been employed to produce a range of esters, with a significant focus on controlling the stereochemistry of the final products, as the cis and trans isomers can exhibit notably different properties.

The precursor, 3,3,5-trimethylcyclohexanol, is readily accessible through the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). wikipedia.org Catalytic hydrogenation of isophorone using a ruthenium-on-activated-carbon catalyst has been shown to produce 3,3,5-trimethylcyclohexanol with a high cis-to-trans isomer ratio of 92:8. google.com This isomeric mixture can then be used to synthesize the corresponding esters.

A general and widely applicable method for the synthesis of 3,3,5-trimethylcyclohexyl esters is the reaction of 3,3,5-trimethylcyclohexanol with a suitable carboxylic acid, acid anhydride (B1165640), or acid chloride. wikipedia.org For instance, cis-3,3,5-trimethylcyclohexyl acetate (B1210297) can be prepared by reacting 3,3,5-trimethylcyclohexanol with a high cis content with acetic anhydride. This reaction can achieve a high yield, with the resulting acetate retaining the high cis isomeric ratio. wikipedia.org

The synthesis of other esters follows similar principles. For example, cis-3,3,5-trimethylcyclohexyl crotonate has been synthesized by reacting 3,3,5-trimethylcyclohexanol with crotonic acid chloride in the presence of pyridine (B92270). google.com The synthesis of 3,3,5-trimethylcyclohexyl acrylate (B77674) can be achieved through the esterification of 3,3,5-trimethylcyclohexanol with acrylic acid in the presence of a catalyst such as p-toluenesulfonic acid.

Microwave-assisted, solvent-free methods have also been developed for the synthesis of a variety of 3,3,5-trimethylcyclohexyl esters, including those derived from propanoic, butanoic, octanoic, 10-undecenoic, cyclopropanecarboxylic, and mandelic (a type of phenylglycollic) acids. researchgate.net These methods offer a more environmentally friendly approach to the synthesis of these compounds. researchgate.net

The following table summarizes the synthesis of various 3,3,5-trimethylcyclohexyl esters:

| Ester Derivative | Synthetic Method | Reactants | Catalyst/Conditions |

| Acetate | Esterification | 3,3,5-trimethylcyclohexanol, Acetic anhydride | Heat, distillation of acetic acid wikipedia.org |

| Formate (B1220265) | Esterification | 3,3,5-trimethylcyclohexanol, Mixed anhydride of acetic and formic acids | Analogous to acetate synthesis wikipedia.org |

| Propionate, Butyrate, Octanoate, 10-Undecenoate, Cyclopropanecarboxylate, Mandelate, Salicylate | Microwave-assisted esterification | 3,3,5-trimethylcyclohexanol, Corresponding carboxylic acid | Microwave irradiation, acid or base catalysis researchgate.net |

| Acrylate | Esterification | 3,3,5-trimethylcyclohexanol, Acrylic acid | p-Toluenesulfonic acid |

| Crotonate | Acylation | 3,3,5-trimethylcyclohexanol, Crotonic acid chloride | Pyridine, 0-5°C google.com |

| Tiglinate | Esterification | 3,3,5-trimethylcyclohexanol, Tiglic acid | p-Toluenesulfonic acid, water separator google.com |

Modifications of the Cyclohexane (B81311) Moiety in Related Compounds

Beyond the variation of the ester group, modifications to the 3,3,5-trimethylcyclohexane ring itself have been explored, leading to novel structures with unique properties. These modifications can range from the introduction of new functional groups to alterations in the ring structure itself.

One notable transformation is the ring contraction of a 3,3,5-trimethylcyclohexane derivative. For instance, 3,3,5-trimethyl-1,2,4-cyclopentanetrione has been synthesized from 3,3,5-trimethylcyclohexanone (B147574). This process involves polychlorination followed by dehydrochlorination and hydrolysis, effectively converting the six-membered ring into a five-membered ring with multiple keto functionalities.

Another area of modification involves the introduction of carboxylic acid groups onto the cyclohexane ring. The synthesis of 3,3,5-trimethylcyclohexane-1-carboxylic acid has been reported, creating a derivative with a new reactive handle for further chemical transformations. nih.gov This carboxylic acid derivative can then be used to create a new family of compounds.

Furthermore, a patent describes derivatives of 3,3,5-trimethylcyclohexanol methyl-2-propionate where the cyclohexane ring is attached to a phenylacetyl-4 group, a phenyl group, or a parachlorobenzoylamino-ethyl-4 group, showcasing the potential for significant and complex modifications to the core structure. google.com

These examples demonstrate that the 3,3,5-trimethylcyclohexane scaffold can be chemically manipulated to produce a diverse range of derivatives with altered ring structures and functionalities.

Structure-Reactivity Relationships within Sterically Hindered Cyclohexyl Systems

The 3,3,5-trimethylcyclohexyl system is characterized by significant steric hindrance due to the presence of the three methyl groups. This steric bulk has a profound influence on the reactivity of the molecule and the properties of its derivatives.

A clear example of a structure-activity relationship is the difference in the olfactory properties of the cis and trans isomers of 3,3,5-trimethylcyclohexyl acetate. The cis isomer is described as having a bright, fresh-fruity, and minty scent, whereas the trans isomer has a much weaker, ester-like, and somewhat unpleasant musty, camphoraceous odor. google.com This dramatic difference highlights the importance of the stereochemical arrangement of the ester group relative to the methyl groups on the cyclohexane ring.

The steric hindrance in this system also affects the rates of chemical reactions. The esterification of the sterically hindered 3,3,5-trimethylcyclohexanol, for example, can be challenging and may require specific catalysts or reaction conditions to proceed efficiently. The hydrolysis of esters of sterically hindered alcohols is also known to be difficult, often requiring harsh conditions. However, methods for the mild alkaline hydrolysis of hindered esters in non-aqueous solutions have been developed, which can overcome some of these challenges. researchgate.net

Theoretical and experimental studies on substituted cyclohexyl radicals have shown that the stereochemistry of the ring substituents plays a critical role in determining the diastereofacial selectivity of their reactions. acs.org This principle is directly applicable to the 3,3,5-trimethylcyclohexyl system, where the axial and equatorial positions of the methyl groups will dictate the approach of incoming reagents and influence the stereochemical outcome of reactions.

The steric effects of the bulky substituents on the cyclohexane ring are a key factor in dictating the conformation, stability, and reactivity of these molecules. wikipedia.org

Exploration of Novel Cyclohexane Derivatives as Synthetic Intermediates

While many derivatives of 3,3,5-trimethylcyclohexyl acetate are valued as final products, particularly in the fragrance industry, the core cyclohexane structure also holds potential as a synthetic intermediate for the construction of more complex molecules.

3,3,5-Trimethylcyclohexanol itself serves as a key intermediate in the synthesis of homomenthyl salicylate, a compound used in various applications. google.com The synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione from 3,3,5-trimethylcyclohexanone also illustrates the use of a derivative of this system as a starting material for a compound with a completely different ring structure.

The concept of using chiral cyclohexyl-based auxiliaries in total synthesis provides a framework for the potential application of 3,3,5-trimethylcyclohexane derivatives. researchgate.net Although not specifically using the 3,3,5-trimethyl system, the principle of using a chiral cyclohexane scaffold to control the stereochemistry of a reaction is well-established. The defined stereochemistry of the cis and trans isomers of 3,3,5-trimethylcyclohexanol could potentially be exploited in a similar manner.

The development of methods for the functionalization of the cyclohexane ring, such as the introduction of carboxylic acid groups, opens up new avenues for the use of these compounds as synthons. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The functionalized 3,3,5-trimethylcyclohexane derivatives can be seen as building blocks for the assembly of more elaborate molecular architectures.

The exploration of these derivatives in the total synthesis of natural products and other complex target molecules is an area with potential for future development. nih.govorganicchemistrydata.org The unique steric and stereochemical features of the 3,3,5-trimethylcyclohexyl system could be leveraged to achieve specific synthetic goals.

Q & A

Q. What are the optimal synthetic routes for cis-3,3,5-Trimethylcyclohexyl acetate, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : Synthesis typically involves esterification of cis-3,3,5-Trimethylcyclohexanol with acetic anhydride or acetyl chloride under acidic catalysis. Stereoselectivity is controlled by reaction temperature, solvent polarity, and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). For example, low temperatures (0–5°C) favor retention of the cis configuration, while higher temperatures may promote isomerization. Purification via fractional distillation or column chromatography is critical to isolate the desired isomer .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Temperature | 0–5°C | Minimizes thermal isomerization |

| Catalyst | H₂SO₄ (0.5–1 mol%) | Higher selectivity for cis isomer |

| Solvent | Toluene or DCM | Reduces side reactions |

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer : 1H NMR : Peaks at δ 4.80–5.10 ppm (multiplet for cyclohexyl protons) and δ 2.05 ppm (singlet for acetate methyl group) confirm ester formation. 13C NMR shows carbonyl resonance at ~170–175 ppm. IR Spectroscopy identifies ester C=O stretches at 1740–1760 cm⁻¹. Purity is assessed via GC-MS (retention time comparison) or HPLC (using C18 columns with acetonitrile/water mobile phases) .

Q. What standardized protocols exist for evaluating solubility and hydrolytic stability of this compound?

- Methodological Answer :

- Solubility : Use the shake-flask method in aqueous/organic phases (e.g., water, ethanol, hexane) at 25°C. Measure saturation concentration via UV-Vis or gravimetric analysis. For example, solubility in ethanol is ~120 g/L, while in water it is <0.1 g/L .

- Hydrolytic Stability : Perform accelerated degradation studies in buffered solutions (pH 4–10) at 40°C. Monitor ester hydrolysis via HPLC or titrimetry. Half-life (t₁/₂) in neutral water exceeds 6 months but drops to <1 week under alkaline conditions (pH 10) .

Advanced Research Questions

Q. How do computational models predict the physicochemical behavior of this compound in polymer matrices, and how do they align with experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) predict diffusion coefficients and plasticization effects in polymers like polyvinyl acetate. Experimental validation involves measuring glass transition temperature (Tg) reductions via DSC. For example, 10 wt% incorporation reduces Tg by ~15°C, aligning with simulations within ±5% error .

- Data Comparison :

| Property | Simulated Value | Experimental Value |

|---|---|---|

| Diffusion Coefficient (m²/s) | 2.5 × 10⁻¹² | 2.8 × 10⁻¹² |

| Tg Reduction (°C) | 14.2 | 15.0 |